molecular formula C9H18FN B1531536 (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine CAS No. 2165610-90-0

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine

Cat. No.: B1531536
CAS No.: 2165610-90-0
M. Wt: 159.24 g/mol
InChI Key: ZITDKQWSCJXAHY-RKDXNWHRSA-N
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Description

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a fluorine atom and a propyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine and propyl groups.

    Reductive Amination: The key step involves the reductive amination of the fluorinated cyclohexanone with propylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or the cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-N-propylcyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The propyl group and cyclohexane ring contribute to the compound’s overall conformation and stability, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-fluoro-N-methylcyclohexan-1-amine: Similar structure but with a methyl group instead of a propyl group.

    (1R,2R)-2-chloro-N-propylcyclohexan-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    (1R,2R)-2-fluoro-N-ethylcyclohexan-1-amine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine is unique due to the specific combination of its fluorine atom and propyl group, which may confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITDKQWSCJXAHY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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